molecular formula C21H23N3O2 B1664599 N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B1664599
M. Wt: 349.4 g/mol
InChI Key: UDDOZWWBHVIGDS-UHFFFAOYSA-N
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Description

GATA4-NKX2-5-IN-1 is a small-molecule compound known for its ability to inhibit the transcriptional synergy between GATA4 and NKX2-5 transcription factors. This compound has shown significant potential in modulating cardiac gene expression and has been studied for its cardioprotective effects in various experimental models .

Mechanism of Action

Target of Action

The primary targets of GATA4-NKX2-5-IN-1, also known as 3i-1000, are the transcription factors GATA4 and NKX2-5 . These transcription factors play a central role in various cellular processes, particularly in the heart, where they mediate hypertrophic responses and remodeling . NKX2-5 is one of the earliest markers of cardiac progenitor cells, and the loss or overexpression of NKX2-5 affects cardiac development .

Mode of Action

3i-1000 inhibits the GATA4–NKX2-5 transcriptional synergy in a dose-dependent manner . It has been shown to bind directly to GATA4 . This binding modulates the synergistic interaction of GATA4 and NKX2-5 . The compound exhibits no activity on the protein kinases involved in the regulation of GATA4 phosphorylation .

Biochemical Pathways

The interaction of 3i-1000 with GATA4 and NKX2-5 affects the transcriptional regulation of genes involved in cardiac hypertrophy and remodeling . GATA4 not only regulates the expression of Nkx2.5 but also binds to Nkx2.5, causing a conformational change that allows binding to the promoter of the atrial natriuretic factor (ANF), which in turn stimulates alternative pathways to promote cardiomyogenesis .

Pharmacokinetics

It’s known that the compound exhibits cardioprotective effects both in vitro and in vivo , suggesting that it has sufficient bioavailability to exert its effects in the heart.

Result of Action

The result of 3i-1000’s action is cardioprotection. By modulating the interaction of GATA4 and NKX2-5, it can delay and prevent pathological myocardial remodeling, a key process in the development of heart failure . It also modulates the hypertrophic agonist-induced cardiac gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GATA4-NKX2-5-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers .

Industrial Production Methods

Industrial production methods for GATA4-NKX2-5-IN-1 are not widely published. it is likely that the compound is produced using standard organic synthesis techniques, followed by purification processes such as chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

GATA4-NKX2-5-IN-1 primarily undergoes reactions that involve its interaction with transcription factors. It does not exhibit significant activity on protein kinases involved in the regulation of GATA4 phosphorylation .

Common Reagents and Conditions

The compound is typically used in cell culture experiments with reagents such as dimethyl sulfoxide (DMSO) for solubilization. In vivo studies often involve the use of solvents like polyethylene glycol (PEG) and corn oil for administration .

Major Products Formed

The primary product of reactions involving GATA4-NKX2-5-IN-1 is the inhibition of the transcriptional synergy between GATA4 and NKX2-5, leading to modulation of cardiac gene expression .

Scientific Research Applications

GATA4-NKX2-5-IN-1 has been extensively studied for its applications in scientific research, particularly in the fields of cardiology and molecular biology. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to GATA4-NKX2-5-IN-1 include:

Uniqueness

GATA4-NKX2-5-IN-1 is unique in its specific inhibition of the GATA4-NKX2-5 transcriptional synergy without affecting protein kinases involved in GATA4 phosphorylation. This selective inhibition makes it a valuable tool for studying cardiac gene regulation and developing targeted therapies .

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-24(5-2)18-13-11-17(12-14-18)22-21(25)19-15(3)26-23-20(19)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDOZWWBHVIGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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